molecular formula C13H20N6OS B2887383 2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine CAS No. 1105197-77-0

2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine

Cat. No.: B2887383
CAS No.: 1105197-77-0
M. Wt: 308.4
InChI Key: ZDBBWXARHFUMFF-UHFFFAOYSA-N
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Description

2-(6-(Ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine is a pyrazolo[3,4-d]pyrimidine derivative, a class of purine analogues known for diverse pharmacological activities, including antitumor and kinase-inhibitory properties . Its structure features a morpholino group at the 4-position, an ethylthio substituent at the 6-position, and an ethanamine side chain at the 1-position. The morpholino group enhances solubility and binding affinity to kinase ATP-binding pockets, while the ethylthio group modulates lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6OS/c1-2-21-13-16-11(18-5-7-20-8-6-18)10-9-15-19(4-3-14)12(10)17-13/h9H,2-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBBWXARHFUMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCN)C(=N1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of targeted cancer therapies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations at the 6-Position

The 6-position of pyrazolo[3,4-d]pyrimidines significantly influences biological activity and physicochemical properties:

Compound Name 6-Substituent 4-Substituent 1-Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound Ethylthio Morpholino Ethanamine ~381.5* Hypothesized kinase inhibition
{2-[6-(Methylthio)-4-morpholin-4-yl-1H-pyrazolo... Methylthio Morpholino Ethanamine ~353.4** Higher metabolic turnover
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyraz... Chloro Methoxyphenyl Methyl 289.72 Reduced lipophilicity
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-p... tert-Butyl None Fluoro-hydroxyphenyl N/A Potential CNS activity

*Estimated based on methylthio analogue ().
**Calculated from .

  • Ethylthio vs.
  • Chloro Substituents : Chloro derivatives (e.g., ) exhibit lower lipophilicity and may require additional functional groups for target engagement.

Role of the Morpholino Group

The morpholino moiety at the 4-position is a common feature in kinase inhibitors (e.g., PI3K/mTOR inhibitors). Analogues lacking this group, such as 1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (), show reduced solubility and altered binding kinetics, underscoring its importance in target interaction .

Ethanamine Side Chain Modifications

The ethanamine side chain at the 1-position facilitates interactions with hydrophobic pockets in enzymes. For example:

  • Chloroethyl derivatives () introduce electrophilic reactivity, which may correlate with cytotoxic effects .

Pharmacological and Biochemical Insights

While direct data on the target compound are sparse, structural inferences suggest:

  • Kinase Inhibition: Morpholino-containing analogues (e.g., ) often target PI3K/Akt/mTOR pathways.
  • Antitumor Activity : Pyrazolo[3,4-d]pyrimidines with sulfur substituents (e.g., methylthio in ) exhibit antiproliferative effects in vitro .
  • Metabolic Stability : Ethylthio may confer better stability than methylthio due to reduced oxidative metabolism .

Biological Activity

2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a pyrazolo[3,4-d]pyrimidine core, with substituents that include an ethylthio group and a morpholino group. This unique arrangement is believed to enhance its solubility and bioavailability compared to similar compounds.

Property Details
Molecular Formula C₁₃H₁₈N₄S
Molecular Weight 270.38 g/mol
CAS Number Not available

Anticancer Properties

Research indicates that compounds within the pyrazolopyrimidine family exhibit significant anticancer properties. Specifically, this compound has demonstrated the ability to inhibit tumor growth through various mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and modulate poly(ADP-ribose) polymerase (PARP) activity, leading to apoptosis in cancer cells.
  • Inhibition of Kinases : The compound targets Src family kinases (SFKs) and Abl tyrosine kinases, which are often deregulated in cancer . Inhibition of these kinases can disrupt pathways involved in cell proliferation and survival.

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanisms of action. Initial studies suggest that it may selectively bind to specific targets involved in cancer progression.

Case Studies

Several studies have evaluated the biological activity of pyrazolopyrimidine derivatives:

  • Study on Antiproliferative Effects : A selected member from the pyrazolopyrimidine family exhibited promising antiproliferative activity against various solid tumor cell lines (e.g., A431, PC3). The compound demonstrated a significant reduction in cell viability at micromolar concentrations .
  • Inhibitory Effects on Viral Replication : Some derivatives have been tested for their inhibitory effects against viruses like varicella-zoster virus and human cytomegalovirus, although specific results for this compound remain limited .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key optimization strategies include:

  • Reaction Conditions : Adjusting temperature, solvent choice, and reaction time to enhance yield and purity.
  • Characterization Techniques : Utilizing spectroscopic methods to confirm the structure and purity of synthesized compounds.

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